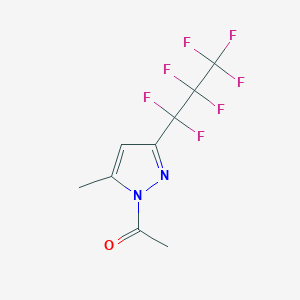

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a heptafluoropropyl group, which imparts distinct physicochemical properties to the molecule

Métodos De Preparación

The synthesis of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves several steps. One common method includes the reaction of heptafluoropropyl iodide with 3,5-dimethylpyrazole in the presence of a base, followed by acetylation using acetic anhydride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including lubricants and coatings.

Mecanismo De Acción

The mechanism of action of 1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetyl group can undergo hydrolysis, releasing acetic acid and the active pyrazole moiety, which can then interact with enzymes or receptors involved in various biochemical pathways .

Comparación Con Compuestos Similares

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole can be compared with other similar compounds such as:

1-Cyanoacetyl-3,5-dimethylpyrazole: Known for its use in organic synthesis as a cyanoacetylating agent.

1-Acetyl-3-(trifluoromethyl)-5-methylpyrazole: Similar in structure but with a trifluoromethyl group instead of a heptafluoropropyl group, leading to different physicochemical properties.

The uniqueness of this compound lies in its heptafluoropropyl group, which imparts distinct reactivity and properties compared to other fluorinated pyrazoles.

Actividad Biológica

1-Acetyl-3(5)-heptafluoropropyl-5(3)-methylpyrazole (CAS No. 231301-24-9) is a synthetic compound that has garnered attention for its unique structural features and potential biological activities. The presence of a heptafluoropropyl group enhances its lipophilicity, which may contribute to its interaction with biological membranes and molecular targets. This article delves into the compound's biological activity, including antimicrobial properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C10H8F7N3O. The compound's structure includes:

- Heptafluoropropyl group : Enhances lipophilicity and membrane penetration.

- Acetyl group : Can undergo hydrolysis, releasing acetic acid and active pyrazole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results that suggest potential applications in pharmaceuticals and biocides:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

The compound's mechanism of action involves its interaction with specific molecular targets within bacterial cells, facilitated by its ability to penetrate cell membranes effectively due to its lipophilic nature.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Membrane Interaction : The heptafluoropropyl group enhances the compound's ability to interact with lipid bilayers, allowing it to penetrate cell membranes.

- Target Engagement : Once inside the cell, the active pyrazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function.

- Biochemical Pathway Disruption : This interaction can lead to disruptions in critical biochemical pathways, affecting cellular processes such as replication and metabolism.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antibacterial Activity : A study published in a peer-reviewed journal evaluated the efficacy of this compound against multidrug-resistant bacterial strains. Results indicated that the compound exhibited significant antibacterial activity compared to standard antibiotics, suggesting its potential as a new therapeutic agent.

- Toxicity Assessment : Another research effort focused on assessing the cytotoxic effects of the compound on human cell lines. The findings revealed that while the compound showed antimicrobial activity, it also had a dose-dependent cytotoxic effect on certain human cells, warranting further investigation into its safety profile.

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with similar pyrazole derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 1-Cyanoacetyl-3,5-dimethylpyrazole | Contains a cyanoacetyl group | Used as a cyanoacetylating agent |

| 1-Acetyl-3-(trifluoromethyl)-5-methylpyrazole | Has a trifluoromethyl group | Different physicochemical properties |

| 1-Acetyl-4-chloro-3-(heptafluoropropyl)-5-phenyl-pyrazole | Contains a chloro substituent | Variation in reactivity due to chlorine presence |

The distinctive heptafluoropropyl group in this compound contributes significantly to its unique reactivity and physicochemical properties compared to these similar compounds.

Propiedades

IUPAC Name |

1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F7N2O/c1-4-3-6(17-18(4)5(2)19)7(10,11)8(12,13)9(14,15)16/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVJDQWWUQGLKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F7N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.